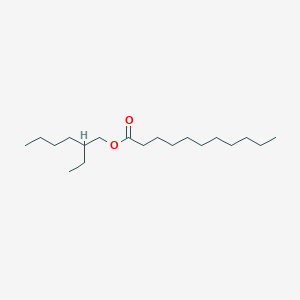
2-ethylhexyl Undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylhexyl undecanoate is an organic compound with the molecular formula C19H38O2. It is an ester formed from the reaction of 2-ethylhexanol and undecanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-ethylhexyl undecanoate is synthesized through an esterification reaction between 2-ethylhexanol and undecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, and the water produced is continuously removed using a distillation setup. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethylhexyl undecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-ethylhexanol and undecanoic acid.
Oxidation: The ester can be oxidized under strong oxidative conditions to form corresponding carboxylic acids and alcohols.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-ethylhexanol and undecanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-ethylhexyl undecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.
Industry: Commonly found in personal care products such as lotions, creams, and sunscreens due to its ability to improve skin feel and texture.
Mécanisme D'action
The primary mechanism of action of 2-ethylhexyl undecanoate in personal care products is its emollient effect. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid layers of the skin, enhancing its barrier function and providing a smooth, soft feel.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ethylhexyl palmitate
- 2-ethylhexyl stearate
- 2-ethylhexyl laurate
Comparison
2-ethylhexyl undecanoate is unique due to its specific chain length and branching, which provide a balance between spreadability and absorption. Compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate, it offers a lighter feel and faster absorption, making it particularly suitable for formulations where a non-greasy finish is desired.
Propriétés
Formule moléculaire |
C19H38O2 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-ethylhexyl undecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-7-9-10-11-12-13-14-16-19(20)21-17-18(6-3)15-8-5-2/h18H,4-17H2,1-3H3 |
Clé InChI |
BPFKJEWHKGGRCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



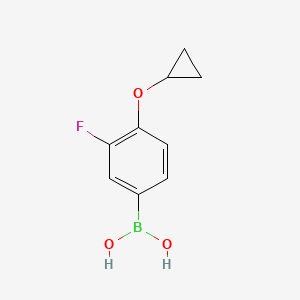
![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)
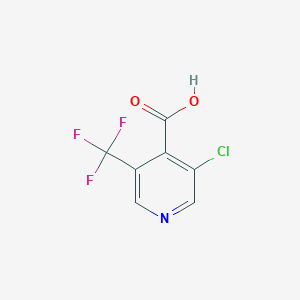
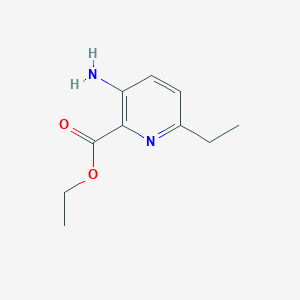
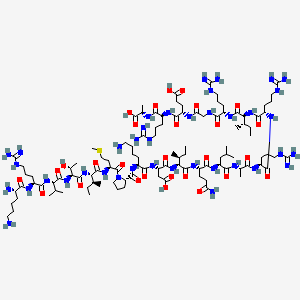
![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)



![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)
![5-methoxy-N,N-dimethyl-6-[[4-(methylsulfonimidoyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13913767.png)
